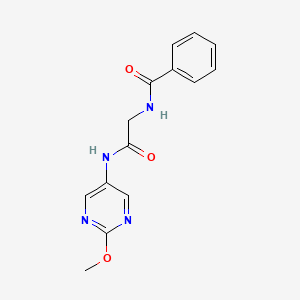

N-(2-((2-methoxypyrimidin-5-yl)amino)-2-oxoethyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-((2-methoxypyrimidin-5-yl)amino)-2-oxoethyl)benzamide is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of pharmacological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties

準備方法

The synthesis of N-(2-((2-methoxypyrimidin-5-yl)amino)-2-oxoethyl)benzamide involves several steps. One common synthetic route includes the selective displacement of chloride at the C4 position of a pyrimidine derivative by tert-butyl N-(3-aminophenyl) carbamate, followed by reaction with 4-(2-methoxyethoxy)aniline . The reaction conditions typically involve the use of mild and metal-free conditions, such as toluene as the solvent and iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility.

化学反応の分析

N-(2-((2-methoxypyrimidin-5-yl)amino)-2-oxoethyl)benzamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like 3-chloroperoxybenzoic acid and reducing agents such as sodium borohydride . Substitution reactions often involve nucleophiles like amines or thiols .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of methanesulfonyl derivatives, while reduction can yield the corresponding amine derivatives .

科学的研究の応用

Research indicates that N-(2-((2-methoxypyrimidin-5-yl)amino)-2-oxoethyl)benzamide exhibits various biological activities:

- Antimicrobial Activity : Studies have shown that compounds with similar structures demonstrate significant antimicrobial properties against pathogens like Escherichia coli and Staphylococcus aureus. For instance, a related compound exhibited a minimum inhibitory concentration (MIC) of approximately 256 µg/mL against these bacteria .

- Cytotoxicity : Investigations into the cytotoxic effects against cancer cell lines reveal promising results. Compounds structurally similar to this compound have shown selective cytotoxicity towards human cancer cells while sparing normal cells, indicating potential for cancer therapy .

- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in critical metabolic pathways. For example, similar compounds have been identified as inhibitors of acetylcholinesterase, which is relevant in the context of neurodegenerative diseases .

Therapeutic Applications

The therapeutic potential of this compound can be categorized into several areas:

Antiviral Agents

Recent studies suggest that derivatives of this compound could serve as antiviral agents by inhibiting viral proteases, which are essential for viral replication. This application is particularly relevant in the context of retroviral infections .

Cancer Treatment

The selective cytotoxicity observed in various cancer cell lines positions this compound as a candidate for further development in cancer therapeutics. Ongoing research focuses on optimizing its structure to enhance efficacy and reduce side effects .

Neurological Disorders

Given its potential as an acetylcholinesterase inhibitor, this compound may be explored for treating neurological disorders such as Alzheimer's disease. Compounds that modulate cholinergic activity are critical in managing symptoms associated with cognitive decline .

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | MIC against E. coli and S. aureus: 256 µg/mL | |

| Cytotoxicity | Selective toxicity towards cancer cell lines | |

| Enzyme Inhibition | Inhibits acetylcholinesterase |

Table 2: Potential Therapeutic Applications

| Application Area | Potential Use | Current Research Status |

|---|---|---|

| Antiviral Agents | Inhibition of viral proteases | Under investigation |

| Cancer Treatment | Selective cytotoxicity in cancer cells | Ongoing studies |

| Neurological Disorders | Acetylcholinesterase inhibition | Preliminary findings |

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of similar compounds derived from pyrimidine structures. Results indicated that modifications to the methoxy group significantly enhanced activity against gram-positive and gram-negative bacteria, suggesting that this compound could follow similar trends .

Case Study 2: Cancer Cell Line Testing

In vitro testing on various human cancer cell lines demonstrated that derivatives of this compound exhibited IC50 values indicative of potent anticancer activity. Further optimization led to increased selectivity towards malignant cells while minimizing effects on healthy tissues .

作用機序

The mechanism of action of N-(2-((2-methoxypyrimidin-5-yl)amino)-2-oxoethyl)benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes, such as DNA topoisomerase II, which is involved in DNA replication and repair . This inhibition can lead to the disruption of cellular processes and ultimately cell death, making it a potential anticancer agent . Additionally, the compound may modulate the activity of other molecular targets, such as calcium channels and tyrosine kinases, contributing to its diverse pharmacological activities .

類似化合物との比較

N-(2-((2-methoxypyrimidin-5-yl)amino)-2-oxoethyl)benzamide can be compared with other pyrimidine derivatives, such as imatinib, dasatinib, and nilotinib, which are well-established treatments for leukemia . While these compounds share a similar pyrimidine core structure, this compound is unique due to its specific substituents and the resulting pharmacological activities . Other similar compounds include pyridazine, pyrazine, and their derivatives, which also exhibit a wide range of biological activities .

生物活性

N-(2-((2-methoxypyrimidin-5-yl)amino)-2-oxoethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and cellular protection mechanisms. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a methoxypyrimidinyl group linked to a benzamide core via an oxoethyl side chain. Its structural formula can be represented as follows:

This unique structure contributes to its biological properties, particularly its interaction with various molecular targets.

This compound exhibits its biological effects primarily through the modulation of specific cellular pathways.

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in cell proliferation and survival, which is crucial for its potential anti-cancer effects.

- Protection Against ER Stress : Recent studies have indicated that analogs of this compound can protect pancreatic β-cells from endoplasmic reticulum (ER) stress-induced apoptosis. For instance, a related compound (WO5m) demonstrated significant β-cell protective activity with an EC50 of 0.1 μM against ER stressors like thapsigargin and brefeldin A .

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound and its analogs:

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the efficacy of this compound. Variations in the substituents on the pyrimidine and benzamide moieties can significantly alter biological activity:

- Pyrimidine Substituents : Modifications at the 5-position of the pyrimidine ring have been shown to enhance protective effects against ER stress.

- Benzamide Core Variations : Altering the benzamide substituents affects binding affinity to target proteins, influencing both potency and selectivity.

Study 1: β-cell Protection Against ER Stress

In a study focusing on pancreatic β-cells, compounds structurally related to this compound were tested for their ability to mitigate ER stress-induced apoptosis. The results indicated that these compounds could significantly reduce markers of apoptosis (cleaved caspase-3 and PARP), demonstrating their potential for diabetes treatment .

Study 2: Anti-cancer Activity

Research has shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism involves the inhibition of specific kinases involved in cell cycle regulation, leading to reduced proliferation rates .

特性

IUPAC Name |

N-[2-[(2-methoxypyrimidin-5-yl)amino]-2-oxoethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O3/c1-21-14-16-7-11(8-17-14)18-12(19)9-15-13(20)10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,15,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXLRMLQUBAXYOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=N1)NC(=O)CNC(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。